methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
CAS No.: 896077-52-4
Cat. No.: VC4768492
Molecular Formula: C21H23N5O4
Molecular Weight: 409.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896077-52-4 |
|---|---|
| Molecular Formula | C21H23N5O4 |
| Molecular Weight | 409.446 |
| IUPAC Name | methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
| Standard InChI | InChI=1S/C21H23N5O4/c1-13-14(2)26-17-18(23(3)21(29)25(19(17)28)12-16(27)30-4)22-20(26)24(13)11-10-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 |
| Standard InChI Key | MMTDLHFNFQFJNI-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Introduction
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound belonging to the imidazopurine class. This compound combines elements of both imidazole and purine rings, which are crucial components in various biological processes. The presence of a phenethyl group attached to the purine nucleus and an acetate moiety suggests potential biological activity, possibly influencing cellular signaling pathways or acting as a precursor for further chemical modifications.
Synthesis and Preparation
The synthesis of methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate likely involves multi-step reactions, including:
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Formation of the Imidazo[2,1-f]purine Core: This may involve condensation reactions between appropriate precursors.
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Introduction of Methyl Groups: Typically achieved through alkylation reactions.
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Attachment of the Phenethyl Group: Could involve nucleophilic substitution or cross-coupling reactions.
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Acetylation: The final step to introduce the acetate moiety.
Biological Activity and Potential Applications
While specific biological data for this compound is not available in the search results, compounds with similar structures have shown potential in various therapeutic areas:
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Antiviral Activity: Some purine derivatives exhibit antiviral properties, as seen in compounds related to herpes simplex virus type 1 (HSV-1) .
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Cytotoxicity: Certain purine-based compounds have demonstrated cytotoxic effects, which could be relevant in cancer treatment .
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Receptor Agonism: Similar compounds might interact with specific receptors, influencing cellular signaling pathways.
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